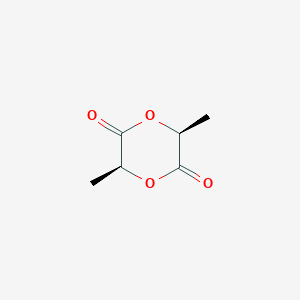

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Description

Historical Context of Lactide Research and Poly(lactic acid) Development

The journey of PLA began in the 19th century when Théophile-Jules Pelouze first produced a low molecular weight version through the direct polycondensation of lactic acid. encyclopedia.pubencyclopedia.pub A significant advancement occurred in 1932 when Wallace Carothers, a scientist at DuPont, synthesized PLA by heating the cyclic dimer, lactide, under a vacuum. encyclopedia.pubencyclopedia.pubnih.gov This ring-opening polymerization (ROP) method was a crucial step forward, though the resulting polymers still had a relatively low molecular weight and poor stability. encyclopedia.pubnih.gov

A major breakthrough came in 1954 when DuPont patented a process for purifying lactide. encyclopedia.pubencyclopedia.pub This development was instrumental as it enabled the synthesis of high molecular weight PLA with improved properties. encyclopedia.pub However, it was not until the mid-1990s that the industrial-scale production of high-quality PLA became a reality, largely driven by companies like Cargill Dow (now NatureWorks). illinois.eduencyclopedia.pub This commercialization marked the maturation of lactide research and established PLA as a key player in the growing market for sustainable polymers. illinois.edu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33135-50-1 | |

| Record name | L-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5049655 | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-42-6, 33135-50-1 | |

| Record name | L-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3s,6s 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

From Lactic Acid to (3S,6S)-Lactide: Mechanisms and Optimization

The primary precursor for (3S,6S)-Lactide is L-lactic acid, a chiral molecule derived from the fermentation of carbohydrates. The conversion of L-lactic acid into its cyclic dimer involves overcoming significant chemical challenges, primarily related to controlling equilibrium reactions and preventing racemization.

The conventional and most established industrial method for producing lactide is a two-step process. nih.gov This route first involves the removal of water from lactic acid via polycondensation to form a low-molecular-weight prepolymer, referred to as an oligomer. nih.govnih.gov The second step is the catalytic depolymerization of this oligomer to yield the cyclic lactide dimer, which is removed from the reaction mixture under vacuum. nih.govmdpi.com

The depolymerization is an intramolecular transesterification reaction, often described as a "back-biting" mechanism, where the terminal hydroxyl group of an oligomer chain attacks an ester linkage within the same chain to form the stable six-membered lactide ring. nih.govscispace.com Optimizing this process requires precise control over reaction conditions to favor the formation of the desired stereoisomer. nih.gov

Temperature and pressure are critical, interdependent parameters in the depolymerization step, significantly affecting reaction rate, lactide yield, and the degree of racemization. nih.gov Generally, high temperatures and low pressures (vacuum) favor the depolymerization reaction by shifting the equilibrium toward the formation of lactide and facilitating its removal from the reaction vessel as a vapor. nih.govresearchgate.net

However, elevated temperatures also increase the rate of racemization, a process where the chiral center of the L-lactic acid unit inverts, leading to the formation of undesired D,L-lactide (meso-lactide) and D-lactide. nih.govresearchgate.net Racemization can occur through mechanisms like enolization of the ester group or cleavage of the alkyl-oxygen bond at high temperatures. nih.gov Therefore, an optimal temperature must be maintained to balance a high reaction rate with minimal stereochemical inversion. Studies show that depolymerization is typically carried out between 200-240 °C. researchgate.net

Pressure is inversely proportional to the rate of depolymerization and the final lactide yield. nih.gov Operating under reduced pressure (e.g., 10-50 mmHg) is essential to lower the boiling point of lactide, allowing it to vaporize and be continuously removed from the oligomer melt. researchgate.net This constant removal prevents the lactide from participating in side reactions or reaching equilibrium, thereby driving the process toward higher conversion. Research has demonstrated that a higher yield with lower racemization is achieved at lower pressures. scispace.comresearchgate.net

| Parameter | Effect on Yield | Effect on Racemization | Typical Range |

|---|---|---|---|

| Temperature | Increases rate and yield up to an optimum point | Increases with higher temperatures | 190 - 240 °C researchgate.netresearchgate.net |

| Pressure | Yield increases as pressure decreases | Lower racemization observed at lower pressures | 10 - 76 mmHg researchgate.netuntirta.ac.id |

Catalysts play a pivotal role in both the polycondensation and depolymerization stages, influencing reaction rates, yield, and, most importantly, the stereochemical purity of the final lactide product. nih.gov Tin-based compounds are the most widely used and effective catalysts for this process. researchgate.net

Commonly employed catalysts include tin(II) octoate (Sn(Oct)₂) and tin(II) chloride (SnCl₂). mdpi.comresearchgate.net Tin octoate is particularly noted for its stereoselective properties, which help to maximize the formation of L-lactide while minimizing the generation of meso-lactide. mdpi.com The catalyst facilitates the esterification and transesterification reactions that lead to oligomer formation and subsequent depolymerization.

The choice and concentration of the catalyst are crucial for optimizing the synthesis. One study found that the highest conversion rate and lowest degree of racemization were obtained at a catalyst concentration of 0.1 wt%. scispace.com Another investigation determined that the highest yield of crude lactide (78.8%) was achieved with 0.1% (w/w) SnCl₂ at 210°C. untirta.ac.id Excessive catalyst concentrations or highly basic catalysts can promote racemization through deprotonation of the α-proton on the lactide molecule, which is highly acidic. scispace.com This deprotonation is a primary pathway for racemization and is accelerated at higher temperatures. scispace.com

| Catalyst | Primary Function | Effect on Stereochemical Purity | Reference |

|---|---|---|---|

| Tin(II) octoate (Sn(Oct)₂) | Polycondensation & Depolymerization | High stereoselectivity for L-lactide | mdpi.com |

| Tin(II) chloride (SnCl₂) | Depolymerization | Effective at low concentrations (e.g., 0.1%) | untirta.ac.id |

| Tin(II) oxide (SnO) | Depolymerization | Can be effective, but may lead to higher D,L-lactide fraction compared to other tin catalysts | scispace.com |

To overcome the challenges associated with the conventional two-step process, particularly racemization and high energy consumption, one-step synthesis routes have been developed. acs.org These methods aim to convert lactic acid directly into lactide in a single, continuous process, often in the gas phase. This approach offers significant advantages in terms of economic viability and sustainability. figshare.comacs.org The one-step strategy can eliminate the need for metal catalysts that may remain in the final product and avoids the high-temperature conditions that promote racemization in the liquid phase. researchgate.net

The success of one-step gas-phase synthesis hinges on the development of highly active and selective heterogeneous catalysts. These solid catalysts facilitate the direct conversion of vaporized lactic acid into lactide, providing a stationary reaction surface that simplifies product separation and catalyst recovery.

Several catalytic systems have shown significant promise for enantioselective lactide production. A novel SnO₂–SiO₂ nanocomposite catalyst demonstrated a record-high lactide yield of 94% with nearly 100% enantioselectivity and excellent long-term stability. rsc.orgresearchgate.net This system allows for a continuous one-step reaction under atmospheric pressure. rsc.org Another economically efficient approach utilizes a commercial silica-alumina (SiO₂/Al₂O₃) catalyst in a packed-bed reactor. researchgate.net Under optimized conditions (preheater at 160 °C, reactor at 240 °C), this system achieved 90% lactic acid conversion with 99% lactide selectivity. nih.govresearchgate.net Other solid acid catalysts, such as zeolites (e.g., Sn-beta zeolite) and other metal oxides, have also been investigated for their potential in direct, one-step lactide synthesis. nih.govshokubai.org

| Catalyst System | Lactide Yield / Selectivity | Enantioselectivity / Purity | Reference |

|---|---|---|---|

| SnO₂–SiO₂ nanocomposite | 94% Yield | ~100% enantioselectivity | rsc.orgresearchgate.net |

| SiO₂/Al₂O₃ | 99% Selectivity | 95-97% Purity | nih.govresearchgate.net |

| H-beta zeolite | 83-97% Yield | 98% Purity | nih.gov |

Conceptual process designs and evaluations have highlighted the significant economic and environmental benefits of the one-step gas-phase route compared to the conventional two-step polycondensation-depolymerization process. acs.org A key design involves mixing the lactic acid feed with an inert gas like nitrogen, vaporizing the mixture, and passing it through a fixed-bed reactor containing the heterogeneous catalyst. acs.org

Techno-economic analyses have shown that the one-step synthesis of lactide is substantially more cost-effective. One study calculated the lactide conversion cost to be $37.57 per ton for the one-step process, compared to $70.82 per ton for the traditional two-step method. figshare.comacs.orgacs.org

From a sustainability perspective, life cycle analyses demonstrate a considerable reduction in environmental impact. The global warming potential (GWP) for the one-step process was estimated at 0.11 kg CO₂ equivalent per kg of lactide, which is half that of the two-step process (0.22 kg CO₂eq/kg). acs.orgfigshare.comacs.org This improvement is largely due to lower utility requirements in the product purification stages, as the one-step process generates fewer impurities. acs.orgacs.org Furthermore, operating at atmospheric pressure reduces the energy intensity associated with maintaining a high vacuum in the conventional method. researchgate.net

| Metric | One-Step Process | Two-Step Process | Reference |

|---|---|---|---|

| Conversion Cost | $37.57 / ton | $70.82 / ton | figshare.comacs.org |

| Global Warming Potential (GWP) | 0.11 kg CO₂eq / kg lactide | 0.22 kg CO₂eq / kg lactide | figshare.comacs.org |

Enzymatic Synthesis of Enantiopure (3S,6S)-Lactide

Enzymatic routes provide a powerful tool for synthesizing optically pure lactide, primarily through the ring-opening polymerization (ROP) of lactides or the direct polycondensation of lactic acid. mdpi.com Hydrolase enzymes, particularly lipases, have been found to effectively catalyze polyester (B1180765) synthesis in vitro by forming ester bonds, a reverse of their natural hydrolytic function. nih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely employed for their high chemo-, regio-, and enantio-selectivities in polyester synthesis. nih.gov The accepted mechanism for lipase-catalyzed ROP involves an acyl-enzyme intermediate, where the catalytic site is typically a serine residue. nih.gov This high degree of specificity allows for precise control over the stereochemistry of the product, which is crucial for achieving high enantiomeric excess.

Several lipases have been investigated for this purpose. For instance, Candida rugosa lipase (B570770) (CRL) has been used in the enzymatic ring-opening polymerization (eROP) of L-lactide, with studies showing its highest activity at 90°C over 72 hours. mdpi.com Temperatures above this can lead to enzyme denaturation. mdpi.com The use of enzymes in kinetic resolutions is another effective strategy for producing enantiomerically pure compounds. nih.gov This process involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. nih.gov

| Enzyme Source | Optimal Temperature (°C) | Reaction Type | Reference |

| Candida rugosa | 90 | eROP | mdpi.com |

| Burkholderia cepacia | 100-125 | eROP | mdpi.com |

| Various Lipases | Varies | Kinetic Resolution | nih.gov |

This table provides an interactive overview of enzymes used in lactide-related synthesis.

For enzymatic processes to be economically viable on an industrial scale, the stability and reusability of the biocatalyst are critical. nih.gov Immobilization is a key strategy to enhance enzyme stability, especially under harsh reaction conditions, and to facilitate catalyst recovery and continuous use. nih.govresearchgate.net Enzymes can be covalently bound to supports like composite electrospun fibers, which has been shown to improve stabilization at high temperatures and reduce leaching. nih.gov

Many enzymatic reactions, particularly those involving oxidoreductases, depend on cofactors—low molecular weight compounds essential for the reaction. illinois.edu These cofactors are expensive, making their regeneration a necessity for large-scale applications. illinois.edu Cofactor regeneration systems can drive reactions to completion, simplify product isolation, and prevent the accumulation of inhibitory by-products. illinois.edu Various methods have been developed for in situ cofactor regeneration, which can be coupled with immobilized enzyme systems in continuous-flow membrane reactors. researchgate.netresearchgate.net While lipase-catalyzed lactide synthesis is cofactor-independent, these strategies are vital for other potential enzymatic routes or coupled reactions that might be developed for more efficient (S,S)-Lactide production.

Purification Techniques for High-Purity (3S,6S)-Lactide Monomer

The purity of the (3S,6S)-Lactide monomer is a critical factor that directly influences the quality and properties of the final polymer. nih.gov Impurities such as residual lactic acid, oligomers, water, and other stereoisomers like meso-lactide must be removed. nih.govgoogle.com

Crystallization and Precipitation Methods

Recrystallization from solvents is the most common laboratory method for purifying crude lactide to a purity above 99.5%. nih.gov The choice of solvent significantly affects the yield and purity of the final product. Solvents are selected based on their ability to dissolve lactide at higher temperatures and allow for precipitation upon cooling.

Commonly used solvents include alcohols (ethanol, isopropanol) and esters (ethyl acetate (B1210297), butyl acetate). nih.gov Alcohols are effective at dissolving lactic acid oligomers but may contaminate the product with hydroxyl groups, which can hinder the formation of high-molecular-weight PLA. nih.gov Esters are often preferred for final purification steps. nih.gov An alternating solvent method, using ethanol (B145695) first for a high crystallization rate followed by ethyl acetate to achieve a product suitable for high-molecular-weight polymerization, has been proposed. researchgate.net Toluene is another non-reactive solvent used for recrystallization. google.com Additionally, washing crude lactide with cold water can effectively remove water-soluble impurities like meso-lactide and lactic acid. google.comgoogleapis.com

| Solvent | Lactide:Solvent Ratio (w/w) | Recrystallization Time (h) | Key Outcomes | Reference |

| Ethyl Acetate | 45-75 g per 100 g | 3-5 | Yields product for high Mη PLA, but lower yield than ethanol. | nih.govresearchgate.net |

| Ethanol | 30-45 g per 100 g | 1-3 | Higher crystallization yield (~10% > ethyl acetate). | nih.govresearchgate.net |

| Isopropanol | 2:1 | N/A | Good for removing oligomers, risk of OH group contamination. | nih.gov |

| Butyl Acetate | 3:1 | N/A | Used for purification. | nih.gov |

| Toluene | N/A | N/A | Used as a non-reactive recrystallization solvent. | google.com |

This interactive table compares the effectiveness of different solvents for lactide purification.

Impact of Impurities on Subsequent Polymerization and Polymer Characteristics

Impurities present in the lactide monomer can significantly interfere with the ring-opening polymerization process and degrade the properties of the resulting polymer. researchgate.netdntb.gov.ua Even trace amounts of certain substances can have a profound effect.

Acidic Impurities: Lactic acid monomer and its oligomers can act as chain terminators or transesterification agents during polymerization, which limits the achievable molecular weight of the PLA. google.com

Water: Moisture can hydrolyze the lactide monomer and the growing polymer chains, leading to a reduction in molecular weight. mdpi.com

Alcohols and Hydroxyl Groups: Compounds with hydroxyl groups, such as residual ethanol from purification, can act as initiators in the polymerization reaction. This leads to the formation of more polymer chains with lower average molecular weights. researchgate.netdntb.gov.ua

Stereoisomers: The presence of meso-lactide or D-lactide disrupts the stereoregularity of the polymer chain, which in turn affects its crystalline structure, melting point, and mechanical properties. researchgate.net

Other Contaminants: Substances like sodium carbonate have been shown to have a strong influence on the final molecular mass and structure of the polymer. researchgate.netdntb.gov.ua

A systematic study on the influence of various contaminants demonstrated their effects on the global properties of the polymer, such as glass transition temperature and melting point, with structural changes being identified through NMR and MALDI mass spectrometry. researchgate.netdntb.gov.ua Therefore, achieving high monomer purity through effective purification is a non-negotiable step for producing high-quality poly(lactic acid).

Ring Opening Polymerization Rop of 3s,6s 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Mechanistic Investigations of (3S,6S)-Lactide ROP

Understanding the reaction mechanisms is crucial for optimizing polymerization conditions and tailoring the properties of the resulting PLLA. Extensive research has focused on elucidating the pathways for both metal-mediated and organocatalyzed ROP of L-lactide.

The most widely accepted pathway for the ROP of lactide using metal-based catalysts, such as those containing tin, zinc, or aluminum, is the coordination-insertion mechanism. researchgate.netijcrt.org This multi-step process generally involves the coordination of the lactide monomer's carbonyl oxygen to the Lewis acidic metal center of the catalyst. ijcrt.org This coordination activates the monomer by making its carbonyl carbon more electrophilic. Subsequently, a nucleophilic group, typically an alkoxide bound to the metal center, attacks the activated carbonyl carbon. ijcrt.org This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the metal-alkoxide bond, thereby extending the polymer chain and regenerating the active metal-alkoxide species at the new chain end. ijcrt.org This cycle of coordination and insertion repeats, propagating the polymerization. acs.org

The structure of the metal catalyst, particularly the ancillary ligands coordinating to the metal center, plays a pivotal role in determining the activity, control, and stereoselectivity of the polymerization. researchgate.netresearchgate.net By carefully designing and tuning these ligands, the steric and electronic environment around the active metal center can be modified, which in turn influences the catalyst's behavior. researchgate.net

For instance, the use of chiral ligands can impart stereocontrol during the polymerization of racemic or meso-lactide, leading to the formation of stereoregular polymers like isotactic or syndiotactic polylactide (PLA). researchgate.netacs.org Aluminum complexes supported by salen-type ligands with bulky substituents have demonstrated high stereoselectivity in the ROP of rac-lactide, producing PLA with enantiomeric selectivity (Pm) as high as 97%. researchgate.net The nuclearity of the catalyst (mononuclear vs. dinuclear species) and the nature of the central donor atom within the ligand can also significantly affect reactivity. researchgate.netmdpi.com Research has shown that catalysts with central secondary amine donors can be orders of magnitude more reactive than those with tertiary amine donors. researchgate.net The design of the coordination sphere is therefore a critical strategy for controlling macromolecular parameters and achieving desired polymer properties. researchgate.net

Kinetic investigations of the ROP of L-lactide are essential for understanding reaction rates and optimizing industrial processes. Studies using stannous octoate [Sn(Oct)2], a widely used catalyst, have shown that the polymerization is typically first-order with respect to both monomer and catalyst concentrations. atlantis-press.com Kinetic models have been developed to describe the behavior of L-lactide ROP, accounting for the main reactions of activation, propagation, and reversible chain transfer. researchgate.netacs.org

These models have been validated against experimental data obtained under various conditions, such as in bulk polymerization at elevated temperatures (e.g., 130-180 °C). researchgate.netresearchgate.net For example, a study on the bulk ROP of L-lactide at 130 °C with Sn(Oct)2 and 1-dodecanol (B7769020) as a co-catalyst successfully evaluated the rate coefficients for the primary reaction steps. researchgate.netacs.org To more accurately predict the broadening of the molecular weight distribution, some models also incorporate side reactions like intermolecular transesterification. researchgate.netacs.org The apparent activation energy for the polymerization has been determined under specific conditions; for instance, a value of 58.0 kJ mol⁻¹ was obtained when using a tubular static mixing reactor with a Sn(Oct)₂/triphenylphosphine catalyst system. atlantis-press.com

The molecular weight and dispersity (a measure of the distribution of molecular weights) of the resulting PLLA are significantly influenced by the catalyst loading and reaction conditions such as temperature and time. researchgate.netnih.gov Generally, the number-average molecular weight (Mn) of the polymer can be controlled by the initial molar ratio of monomer to initiator (e.g., an alcohol co-catalyst). researchgate.netuitm.edu.my However, the concentration of the catalyst itself primarily affects the reaction rate. researchgate.net

Higher catalyst concentrations typically lead to faster polymerization rates. nih.gov Reaction temperature also plays a critical role; while higher temperatures increase the rate of polymerization, they can also promote side reactions like transesterification and polymer degradation, which can broaden the dispersity and potentially lower the final molecular weight. researchgate.netbohrium.com For instance, in PLA synthesis via direct melt polycondensation, polymerization at 180°C yielded a higher molecular weight than at 160°C, but excessively high temperatures can be detrimental. researchgate.net The duration of the polymerization is another key factor, as extended reaction times can lead to higher monomer conversion but may also increase the prevalence of undesirable side reactions. nih.govmdpi.com Therefore, a careful optimization of catalyst load, temperature, and time is necessary to achieve PLLA with a target molecular weight and a narrow dispersity. nih.govuc.pt

In the early 2000s, organocatalysis emerged as a powerful, metal-free alternative for the ROP of lactide. rsc.org This approach utilizes small organic molecules to promote the polymerization, offering several advantages, including the production of polymers with low toxicity, which is crucial for biomedical applications. acs.org Organocatalysts can operate under mild conditions and provide excellent control over the polymerization, yielding PLLA with predictable molecular weights and very narrow dispersities (Đ ≈ 1.05). rsc.orgacs.org A variety of organic molecules have been investigated as catalysts, including N-heterocyclic carbenes (NHCs), Brønsted acids, and various nitrogen-containing bases like amines, amidines, and guanidines. rsc.orgacs.org

Among the most effective organocatalysts for lactide ROP are bifunctional catalysts. These molecules possess two distinct functional groups that act cooperatively to activate both the monomer and the initiator (typically an alcohol). acs.orgacs.org A common structural motif involves combining a hydrogen-bond donor site (e.g., a thiourea (B124793), urea, or squaramide) with a Brønsted/Lewis base site (e.g., a tertiary amine, amidine, or guanidine). acs.orgresearchgate.net

The proposed mechanism involves the basic site deprotonating the alcohol initiator, increasing its nucleophilicity, while the hydrogen-bond donor site activates the lactide monomer by binding to its carbonyl oxygen, making it more susceptible to nucleophilic attack. acs.orgacs.org This dual activation strategy leads to high catalytic activity and selectivity, minimizing side reactions like transesterification. acs.org

The structure of the catalyst directly relates to its activity and selectivity. For example, Takemoto's catalyst, a chiral thiourea-amine, has been shown to promote highly isoselective ROP of racemic lactide. acs.org Similarly, the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly active catalyst attributed to its ability to simultaneously activate both the ester and the alcohol. acs.org Structure-activity relationship studies on amino-functionalized squaramides have also demonstrated their efficacy as bifunctional hydrogen-bonding catalysts for the controlled ROP of L-lactide. researchgate.net Nonstoichiometric acid-base organocatalysts, such as a 1:2 mixture of 4-(dimethylamino)pyridine (DMAP) and methanesulfonic acid (MSA), have also been developed. These systems show high thermal stability and can promote the controlled, stereoretentive ROP of L-lactide at industrially relevant temperatures (up to 180 °C) while suppressing epimerization and transesterification side reactions. nih.govacs.org

Organocatalysis in (3S,6S)-Lactide Polymerization

Metal-Free ROP Approaches for Sustainable Polylactide Synthesis

The drive towards sustainable polymer chemistry has spurred the development of metal-free catalysts for the ring-opening polymerization of lactide, aiming to circumvent the potential toxicity of residual metal catalysts from conventional systems, which is a critical concern for biomedical applications. bohrium.comresearchgate.net Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to initiate and control the polymerization process. acs.orgresearchgate.net

N-Heterocyclic carbenes (NHCs) are one class of highly efficient organocatalysts for lactide ROP. researchgate.net These catalysts can produce cyclic polylactides through a zwitterionic ROP mechanism. researchgate.net For instance, tailor-made NHC catalyst precursors can be synthesized and activated in situ to polymerize lactide at room temperature, yielding high molecular weight cyclic PLA with narrow molecular weight distributions. researchgate.net

Another significant advancement in metal-free ROP is the use of chiral aminothiourea organocatalysts, such as Takemoto's catalyst. researchgate.netresearchgate.net These catalysts, often used in combination with a phosphazene base, can achieve high stereoselectivity in the polymerization of racemic lactide. researchgate.netresearchgate.net The dual activation mechanism, where the catalyst activates both the monomer and the growing polymer chain, is crucial for the high selectivity observed. researchgate.net This approach not only provides a sustainable route to polylactide but also allows for the synthesis of polymers with specific stereostructures. researchgate.netresearchgate.net The development of these metal-free systems represents a significant step towards greener and more biocompatible methods for producing polylactides.

Enantioselective Ring-Opening Polymerization of Racemic Lactide to Produce Stereoregular Polylactides

The polymerization of racemic lactide (a 1:1 mixture of L-lactide and D-lactide) presents a unique challenge and opportunity for controlling the stereochemistry of the resulting polylactide (PLA). acs.orgmdpi.com The properties of PLA are highly dependent on its stereoregularity, with stereocomplex PLA—a blend of PLLA and poly(D-lactic acid) (PDLA)—exhibiting superior thermal and mechanical properties compared to its amorphous or isotactic counterparts. digitellinc.comacs.org Enantioselective ROP aims to selectively polymerize one enantiomer from the racemic mixture, leading to the formation of isotactic PLA. digitellinc.com

This stereocontrol is primarily achieved through two mechanisms: enantiomorphic site control (ESC) and chain-end control (CEC). acs.orgacs.orgnih.gov In ESC, the chirality of the catalyst dictates the selection of the monomer enantiomer, while in CEC, the stereochemistry of the last inserted monomer unit in the growing polymer chain influences the selection of the next monomer. acs.orgacs.orgnih.gov

The rational design of chiral catalysts is paramount for achieving high stereoselectivity through the enantiomorphic site control mechanism. acs.orgbohrium.com Chiral aluminum complexes, particularly those based on salen or salan ligands, have been extensively studied for this purpose. acs.orgacs.orgbohrium.com For instance, chiral aluminum alkoxide complexes have demonstrated excellent stereocontrol in the polymerization of both meso- and rac-lactide. nih.gov

The effectiveness of these catalysts lies in their ability to create a chiral pocket around the active site, which preferentially accommodates one enantiomer of lactide over the other. acs.orgbohrium.com DFT calculations have been employed to model the stereoselective ROP of rac-lactide promoted by chiral aluminum systems, revealing that the mechanism of enantiomorphic site control can involve complex features like the reorganization of the active site during the reaction. acs.orgbohrium.com

Recent developments include the use of chiral binaphthol-derived monophosphoric acids as organocatalysts, which have shown high enantiomer-selectivity for the polymerization of rac-lactide. researchgate.net Densely substituted amino acids, when combined with a cocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also proven effective in synthesizing enriched isotactic polylactide at room temperature, with the ability to preferentially polymerize either the L- or D-lactide isomer depending on the diastereomer of the amino acid used. acs.org

The table below summarizes the performance of various chiral catalysts in the enantioselective ROP of racemic lactide.

| Catalyst System | Selectivity (Pm or s factor) | Resulting Polymer | Reference |

| Chiral Takemoto's thiourea (O-5) | Pm of 0.88 | Gradient stereoblock PLA | researchgate.net |

| Chiral Takemoto's thiourea with phosphazene base | Pm of 0.96 | Gradient stereoblock PLA | researchgate.net |

| (2S,3S,4R,5S)-1-methyl-4-nitro-3,5-diphenylpyrrolidine-2-carboxylic acid (exo-6) with DBU | Pm > 0.90 | Enriched isotactic PLLA | acs.org |

| (2S,3R,4S,5S)-1-methyl-4-nitro-3,5-diphenylpyrrolidine-2-carboxylic acid (endo-6) with DBU | Pm > 0.90 | Enriched isotactic PDLA | acs.org |

| (R,R)-cyclohexylsalen]Al(O-iso-Pr) | Rate constant ratio kL/kD of ~14 | Crystalline PLLA | acs.org |

| Chiral binaphthol-derived monophosphoric acids | Selectivity factor (kD/kL) of 28.3 | Isotactic PDLA | researchgate.net |

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of stereoselection in the ring-opening polymerization of racemic lactide. mdpi.comsemanticscholar.orgnih.gov These studies provide molecular-level insights into the catalyst-monomer interactions that govern the stereochemical outcome of the polymerization. mdpi.comsemanticscholar.orgnih.gov

DFT calculations have been used to investigate the ROP mechanism of rac-lactide with various catalysts, including yttrium complexes with N-heterocyclic carbene (NHC) tethered moieties. mdpi.comsemanticscholar.org Such studies have revealed that steric interactions between the last enchained monomer unit, the incoming monomer, and the ligand framework are primary factors determining stereoselectivity. mdpi.comsemanticscholar.org The interaction energy between the monomer and the metal center also plays a significant role in stereocontrol. mdpi.comsemanticscholar.org

For bifunctional rare-earth metal catalysts, computational modeling suggests that while an NHC group may not be directly involved in the polymerization, it can act as a good electron donor, accelerating the carbonyl insertion and thus enhancing the polymerization activity. mdpi.com Furthermore, DFT studies on aluminum-based catalysts have helped to explain the origin of stereocontrol, suggesting that the ligand framework can adopt a chiral configuration that mimics enantiomorphic site control, even in achiral systems, while also incorporating chain-end control. nih.gov

These computational analyses are crucial for understanding the interplay between enantiomorphic site control and chain-end control, which is essential for designing catalysts that can produce biodegradable materials with tailored properties. nih.gov

Control of Polymerization Parameters for Tailored Poly(L-lactic acid)

The properties of poly(L-lactic acid) (PLLA), such as its molecular weight and crystallinity, are significantly influenced by the conditions under which the ring-opening polymerization of L-lactide is carried out. By carefully controlling parameters like temperature and pressure, it is possible to tailor the characteristics of the resulting polymer to suit specific applications.

Temperature is a critical parameter in the ROP of L-lactide. Generally, increasing the polymerization temperature leads to a higher reaction rate. acs.orgacs.orgnih.gov However, excessively high temperatures can also promote side reactions, such as racemization and thermal degradation, which can negatively impact the optical purity and molecular weight of the resulting PLLA. nih.govresearchgate.netscispace.com For instance, in the synthesis of lactide from oligomeric PLA, it has been observed that a higher reaction temperature leads to greater racemization and a lower purity of the lactide monomer. nih.gov

The effect of temperature on the polymerization kinetics has been studied in detail. For the ROP of L-lactide in supercritical chlorodifluoromethane, the polymerization rate increases with increasing temperature in the range of 100 to 130 °C. acs.orgacs.org The observed activation energy for this system was found to be 88.7 kJ/mol. acs.org Similarly, in the bulk polymerization of D,L-lactide initiated with zirconium acetylacetonate, the polymerization rate increases with temperature, with an activation energy of 44.51 ± 5.35 kJ/mol. nih.gov

Pressure also has a significant effect on the polymerization rate. Increasing the pressure has been shown to accelerate the ROP of L-lactide. acs.orgacs.org In supercritical chlorodifluoromethane, increasing the pressure from 180 to 360 bar resulted in an accelerated polymerization rate. acs.org This is attributed to a negative activation volume, which was determined to be -50 cm³/mol in the absence of a co-initiator and -61 cm³/mol in the presence of 1-dodecanol. acs.org The negative activation volume indicates that the transition state of the polymerization reaction has a smaller volume than the reactants, and is therefore favored at higher pressures. acs.org

The table below illustrates the effect of temperature and initiator concentration on the time to reach equilibrium conversion in the polymerization of D,L-lactide.

| Temperature (°C) | Initiator Concentration (ppm) | Time to Equilibrium (minutes) |

| 220 | 250 | 85 |

| 220 | 500 | 70 |

| 220 | 750 | 70 |

| 220 | 1000 | 45 |

| 180 | 500 | 185 |

| 180 | 750 | 105 |

| 180 | 1000 | 105 |

| 170 | 500 | 370 |

Data adapted from kinetic studies of D,L-lactide polymerization with zirconium acetylacetonate. nih.gov

Initiator and Co-initiator Systems in ROP

The ROP of L-lactide can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways, each employing different initiator and co-initiator systems. researchgate.netijcrt.org

Metal-Based Initiators: Metal complexes are widely used as catalysts for L-lactide ROP due to their high activity and ability to control polymer molecular weight. researchgate.net Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), often referred to as stannous octoate, is one of the most popular catalysts, capable of producing high-molecular-weight PLLA with high conversion rates. jetir.orgacs.org However, concerns about the cytotoxicity of residual tin have driven research into more biocompatible alternatives. researchgate.net

Biocompatible metal catalysts based on zinc, magnesium, calcium, and iron are gaining prominence. ijcrt.orgacs.orgchemistryviews.org Zinc complexes, in particular, are promising due to their low toxicity and cost. researchgate.netchemistryviews.org For instance, dinuclear zinc complexes with hexadentate ligands have demonstrated high activity and good process control, even under industrial conditions. chemistryviews.org The activity of these biocompatible catalysts can vary, with one study showing zinc 2-ethylhexanoate (ZnOct₂) achieving 92.8% lactide conversion, while magnesium (MgOct₂) and calcium (CaOct₂) catalysts resulted in 91.5% and 58% conversion, respectively, under the same conditions. acs.org

Aluminum salen-type initiators have also been investigated for their ability to mediate stereoselective polymerization of lactide. pnas.org The structure of the ligand, including the flexibility of its linking unit, can significantly impact the initiation and propagation rates. pnas.org

Organocatalysts/Initiators: To avoid metal contamination, organocatalysis has emerged as a powerful alternative. N-Heterocyclic Carbenes (NHCs), for example, can function as excellent single-component catalyst/initiators. acs.org Alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene can readily initiate the ROP of lactide under mild conditions, yielding polymers with controlled molecular weights and narrow polydispersities. acs.org

Cationic ROP can be initiated by alkylating agents like methyl triflate (MeOTf). jetir.orgijcrt.org This process, typically performed in solvents like nitrobenzene, proceeds through the cleavage of the alkyl-oxygen bond of the lactide monomer. jetir.orgijcrt.org

Co-initiator Role: In many catalytic systems, particularly those involving metal alkoxide complexes, an alcohol is used as a co-initiator or cocatalyst. chemistryviews.orgacs.org The alcohol reacts with the metal complex to form the true initiating species, a metal alkoxide. acs.org This co-initiator is crucial for controlling the polymerization, as the number of polymer chains initiated is directly related to the alcohol-to-catalyst ratio. This allows for precise control over the final molecular weight of the PLLA. chemistryviews.org

| Initiator/Catalyst | Co-initiator | Mechanism Type | Key Findings | Reference |

|---|---|---|---|---|

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Alcohol | Coordination-Insertion | High activity and produces high molecular weight PLLA, but has cytotoxicity concerns. | jetir.orgacs.org |

| Zinc 2-ethylhexanoate (ZnOct₂) | Not specified | Coordination-Insertion | High lactide conversion (92.8%) and produces a high molar mass polymer (64 kg/mol). Considered a biocompatible alternative. | acs.org |

| Magnesium 2-ethylhexanoate (MgOct₂) | Not specified | Coordination-Insertion | Achieved 91.5% conversion with an average molar mass of about 31 kg/mol. | acs.org |

| Calcium 2-ethylhexanoate (CaOct₂) | Not specified | Coordination-Insertion | Lowest activity among the tested biocompatible octoates, with 58% conversion and a molecular weight of 19.5 kg/mol. | acs.org |

| N-Heterocyclic Carbene (NHC)-Alcohol Adducts | None (single-component) | Organocatalytic | Provides polymers with controlled molecular weights and narrow polydispersities under mild conditions. | acs.org |

| Methyl triflate (MeOTf) | None | Cationic | Effective for cationic ROP in nitrobenzene, proceeding via alkyl-oxygen bond cleavage. | jetir.orgijcrt.org |

| Potassium-based complexes | Benzyl Alcohol (BnOH) | Anionic / Activated Monomer | Extremely active; mechanism shifts from anionic to activated monomer depending on the catalyst-to-alcohol ratio. | mdpi.com |

Solvent Effects in (3S,6S)-Lactide Polymerization

The choice of solvent plays a critical role in the ROP of L-lactide, influencing reaction kinetics, polymer properties, and even the catalytic activity of enzymes in enzymatic ROP (eROP). mdpi.com Solvents can affect the solubility of the monomer and the growing polymer chains, which in turn impacts the microstructure, crystallinity, and mechanical properties of the final material. nih.govclemson.edu

In solvent casting of poly(lactic-co-glycolide) (PLGA), a related polymer, different solvents led to variations in scaffold properties. nih.gov For instance, scaffolds prepared using methylene (B1212753) chloride showed higher stiffness compared to those made with acetone (B3395972) or chloroform (B151607). nih.gov For PLLA, dissolving the polymer in chloroform tends to promote homocrystallization due to strong polymer-solvent interactions, whereas using a poorer solvent can lead to stereocomplex crystallization driven by strong interactions between polymer chains. clemson.edu

In the context of eROP, solvent hydrophobicity is a key factor. mdpi.com Hydrophobic solvents are thought to preserve enzymatic activity by maintaining the essential water layer around the enzyme. mdpi.com Conversely, some studies have found that toluene, a relatively hydrophobic solvent, is a poor medium for the eROP of L-lactide, yielding low molecular weight polymers or no polymerization at all. mdpi.com In contrast, dimethylacetamide (DMA) was identified as a more effective solvent, facilitating high monomer conversion and the formation of higher molecular weight PLLA. mdpi.com Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), have also shown better performance in eROP compared to conventional organic solvents. mdpi.com

The solvent can also induce conformational changes in the polymer structure at the air-surface interface, which affects surface properties like hydrophobicity. mdpi.com However, one study found no significant differences in the hydrophobicity of PLLA films cast from chloroform, acetone, or tetrahydrofuran (B95107) (THF). mdpi.com

| Solvent | Polymerization Type | Observed Effects | Reference |

|---|---|---|---|

| Methylene Chloride | Solvent Casting (PLGA) | Resulted in scaffolds with higher stiffness (30.2 N/mm) compared to other solvents. | nih.gov |

| Acetone | Solvent Casting (PLGA) | Produced scaffolds with moderate stiffness (21.7 N/mm). | nih.gov |

| Chloroform | Solvent Casting (PLLA/PLGA) | PLGA forms aggregates. Promotes homocrystallization in PLLA films. | nih.govclemson.edu |

| Toluene | Enzymatic ROP (eROP) | Generally a poor solvent for L-lactide eROP, leading to low molecular weight or no polymer formation. | mdpi.com |

| Dimethylacetamide (DMA) | Enzymatic ROP (eROP) | Effective solvent for L-lactide eROP, yielding high monomer conversion and higher molecular weight PLLA. | mdpi.com |

| [BMIM][PF₆] (Ionic Liquid) | Enzymatic ROP (eROP) | Gave better conversion and molecular weight than conventional organic solvents in eROP. | mdpi.com |

| Tetrahydrofuran (THF) / N,N-dimethylformamide (DMF) | Crystallization | Can form a crystalline complex (ε-form) with PLLA at low temperatures. | acs.org |

Heterogeneous Catalysis for Green ROP of L-Lactide

The development of green catalytic systems for L-lactide ROP is driven by the need to reduce energy consumption, avoid toxic metal catalysts, and simplify polymer purification. rsc.orgrsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry.

Natural and Modified Mineral Catalysts: Natural kaoline has been successfully employed as a catalyst for the solvent-free ROP of L-lactide. rsc.org This approach yielded PLLA with a high molecular weight (Mn = 4.55 × 10⁴ g mol⁻¹) and a low polydispersity index (PDI = 1.34) at 140 °C. rsc.org The resulting polymer met the requirements for medical devices regarding heavy metal content without needing catalyst removal. rsc.org

Zeolites, such as Sn-beta zeolite and H-beta zeolite, have also been developed for the direct, one-step synthesis of lactide from lactic acid, which is a precursor step to ROP. nih.govdntb.gov.ua These catalysts operate efficiently and can be regenerated, offering a more sustainable route to the monomer. nih.gov

Advanced Heterogeneous Systems: A novel SnO₂–SiO₂ nanocomposite catalyst has been shown to facilitate a continuous one-step synthesis of optically pure lactide from lactic acid with a high yield (94%) and excellent enantioselectivity. rsc.org This system demonstrated remarkable long-term stability, operating for over 2500 hours. rsc.org

Covalent Organic Frameworks (COFs) represent an emerging class of heterogeneous catalysts. rsc.org A 2D COF-based catalyst was able to directly convert L-lactic acid into L-lactide with an 80% yield under mild, atmospheric pressure conditions. rsc.org The highly ordered channels of the COF are believed to exert a confinement effect, similar to an enzyme pocket, that favors the direct formation of the cyclic dimer and prevents oligomerization. This method avoids metal catalysts and significantly reduces energy consumption compared to traditional processes. rsc.org

| Catalyst | Process | Key Advantages | Performance Metrics | Reference |

|---|---|---|---|---|

| Natural Kaoline | Solvent-free ROP of L-lactide | Green, low-cost, natural mineral catalyst. No catalyst removal needed for medical applications. | 68.5% yield; Mn = 4.55 × 10⁴ g mol⁻¹; PDI = 1.34 | rsc.org |

| SnO₂–SiO₂ Nanocomposite | Continuous one-step synthesis of lactide from lactic acid | High yield, excellent enantioselectivity, and exceptional long-term stability. | 94% lactide yield; >2500 h stability | rsc.org |

| 2D Covalent Organic Framework (COF) | One-step synthesis of lactide from lactic acid | Metal-free, mild conditions (atmospheric pressure, lower temp.), confinement effect avoids oligomerization. | 80% lactide yield | rsc.org |

| H-beta zeolite | One-step synthesis of lactide from lactic acid | Heterogeneous, regenerable, high purity product. | 83-97% yield; 98% purity | nih.gov |

Stereochemistry and Microstructure of Poly L Lactic Acid from 3s,6s Lactide

Analysis of Stereoregularity in Poly(L-lactic acid) Chains

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for analyzing the polymer stereochemistry of PLLA. nih.govresearchgate.net Both ¹H and ¹³C NMR are employed to determine the stereosequence distribution in the polymer chain. tandfonline.combohrium.com

High-resolution NMR can provide detailed information on the distribution of stereosequences at the diad, tetrad, and even hexad levels. nih.govbohrium.com In ¹H NMR, the methine (CH) proton's chemical shift is sensitive to the configurations of adjacent asymmetric centers. acs.org To enhance resolution, homonuclear decoupling is often used to collapse the quartets of the methine protons into singlets, allowing for clearer analysis of different stereosequences. nih.govtandfonline.com

¹³C NMR is particularly sensitive to the chain microstructure, with the methine and carbonyl carbon signals showing shifts dependent on the stereosequence. nih.govnih.gov For instance, the carbonyl carbon resonances can reveal stereosequence information at the tetrad and sometimes hexad level. nih.gov By analyzing the intensities of these resolved resonances, the relative amounts of different stereosequences, such as isotactic, syndiotactic, and heterotactic arrangements, can be quantified. nih.govacs.org This analysis helps in understanding the polymerization mechanism and the resulting polymer properties. nih.gov

| Technique | Nucleus Observed | Information Gained | Key Spectral Region | Citation |

|---|---|---|---|---|

| ¹H NMR | Proton (¹H) | Stereosequence distribution (tetrads), tacticity | Methine (CH) region (~5.2 ppm) | nih.govtandfonline.comacs.org |

| ¹H NMR with Homonuclear Decoupling | Proton (¹H) | Improved resolution of methine signals for accurate quantification | Methine (CH) region | nih.govtandfonline.com |

| ¹³C NMR | Carbon-13 (¹³C) | High sensitivity to stereosequences (tetrads, hexads) | Methine (CH) region (~69 ppm), Carbonyl (C=O) region (~169 ppm) | nih.govnih.govacs.org |

The optical purity of the (3S,6S)-Lactide monomer is crucial for producing high-quality PLLA with desired properties. nih.govgoogle.com The presence of impurities, particularly the diastereomer meso-lactide, can introduce stereoerrors into the polymer chain, significantly impacting its stereochemistry. mdpi.comnih.gov

Meso-lactide is often an unavoidable by-product during the synthesis of L-lactide. mdpi.comnih.gov When present during polymerization, it gets incorporated into the PLLA chain, disrupting the regular isotactic structure. This reduction in stereoregularity leads to lower crystallinity, a decreased melting point, and altered mechanical properties. mdpi.comresearchgate.net For example, the presence of just 1% meso-lactide can lower the melting point of the resulting copolymer by 3°C, and at a 3% concentration, the crystallization rate can be more than halved. mdpi.com Therefore, for applications requiring high thermal stability and mechanical strength, it is essential to use L-lactide monomer of high stereochemical purity. mdpi.com The purification of crude lactide to remove meso-lactide and other impurities like lactic acid and water is a critical step in producing high-molecular-weight, highly crystalline PLLA. mdpi.compolylactide.com

Racemization Phenomena during Lactide Synthesis and Polymerization

Racemization, the conversion of an enantiomerically pure substance into a mixture of enantiomers, is a significant challenge in the production and polymerization of (3S,6S)-Lactide. nih.gov It can occur both during the synthesis of the lactide monomer from lactic acid and during the subsequent ring-opening polymerization to form PLLA, leading to a loss of optical purity and a decrease in the desired material properties. nih.govresearchgate.net

Several mechanisms contribute to the racemization of lactide, particularly under the high temperatures often employed in synthesis and polymerization. nih.govnii.ac.jp One primary mechanism involves the cleavage of the ester group within the lactide ring or the polymer chain. nih.govresearchgate.net At elevated temperatures, cleavage of the alkyl-oxygen bond can occur, which facilitates racemization. nih.gov

Another significant pathway is through enolization. This process involves the deprotonation of the alpha-carbon (the methine group) to form an enolate intermediate, which is achiral. Subsequent reprotonation can occur from either side, leading to either the original L-configuration or the inverted D-configuration, thus causing racemization. nih.gov This can be facilitated by catalysts or impurities present in the reaction mixture. nii.ac.jp The racemization can occur directly on the cyclic lactide structure or via the formation of oligomers which then undergo racemization. nii.ac.jp

Achieving high optical purity in the final PLLA product requires careful control over the synthesis and polymerization conditions to minimize racemization. nih.govgoogle.com

Key strategies include:

Temperature and Pressure Control: Higher reaction temperatures increase the rate of racemization. nih.gov Therefore, conducting the depolymerization of PLA oligomers to lactide and the subsequent polymerization at the lowest feasible temperatures is crucial. nii.ac.jp Low-pressure (vacuum) conditions during lactide synthesis are also beneficial as they facilitate the removal of the lactide product from the reaction mixture, reducing its residence time at high temperatures and minimizing racemization. nih.gov

Catalyst Selection: The choice of catalyst plays a vital role. While common catalysts like tin(II) octoate are effective for polymerization, they can also promote racemization at high temperatures. mdpi.com Research has focused on developing catalysts that are highly active at lower temperatures, thus reducing the thermal driving force for racemization. acs.org For instance, certain zinc and tin metal catalysts with controlled particle sizes have been shown to produce L-lactide with 100% optical purity. google.com Biogenic guanidine (B92328) catalysts have also been explored as a non-toxic, metal-free alternative for synthesizing optically pure lactide. google.com

Purification: Rigorous purification of the crude lactide monomer is essential. mdpi.com Techniques like recrystallization from suitable solvents (e.g., ethyl acetate (B1210297), toluene) are effective in removing impurities, including meso-lactide, which not only affects stereoregularity but can also catalyze side reactions. nih.govmdpi.com Washing with alkaline solutions and deionized water can also help in removing acidic impurities that may promote racemization. nih.govgoogle.com

By implementing these strategies, it is possible to produce (3S,6S)-Lactide with high optical purity, which is a prerequisite for synthesizing PLLA with controlled stereochemistry and predictable properties. google.comkuleuven.be

Impact of Stereoregularity on Poly(L-lactic acid) Properties

The stereoregularity of PLLA, determined by the isomeric purity of the (3S,6S)-Lactide monomer, has a profound impact on the material's macroscopic properties, including its thermal, mechanical, and degradation characteristics. nih.govnih.gov

Thermal Properties: Highly isotactic PLLA, produced from optically pure L-lactide, is a semi-crystalline polymer with a melting temperature (T_m) around 180°C and a glass transition temperature (T_g) of about 60°C. nih.gov The presence of D-isomeric units (stereoerrors) disrupts the chain regularity, which in turn reduces the degree of crystallinity and lowers the melting point. nih.govmdpi.com Amorphous PLLA, which has a random distribution of L- and D-units, does not exhibit a melting point. scribd.com Stereocomplexation, the formation of a specific crystal structure between PLLA and its enantiomer Poly(D-lactic acid) (PDLA), results in a stereocomplex with a significantly higher melting point (around 230°C), offering enhanced thermal stability. mdpi.com

Mechanical Properties: The degree of crystallinity is directly linked to the mechanical performance of PLLA. Semi-crystalline, isotactic PLLA generally exhibits higher tensile strength and Young's modulus compared to its amorphous counterpart. researchgate.netresearchgate.net However, it can also be more brittle. The introduction of a small number of D-units can sometimes improve toughness and elongation at break without significantly sacrificing strength. researchgate.net The formation of stereocomplex crystals between PLLA and PDLA has been shown to be an effective method to improve the mechanical strength of the material. mdpi.comnih.gov

Degradation Behavior: The degradation of PLLA, typically through hydrolysis of its ester bonds, is also influenced by its microstructure. Degradation preferentially occurs in the amorphous regions of the polymer. nih.govresearchgate.net Therefore, highly crystalline PLLA, with a lower proportion of amorphous domains, generally degrades more slowly than amorphous PLLA. scribd.commdpi.com The rate of degradation can be tailored by controlling the stereochemical composition; for instance, copolymers with a higher content of randomly distributed D-units will degrade faster due to their lower crystallinity. researchgate.net

| Property | Highly Isotactic PLLA (from pure L-Lactide) | Atactic/Amorphous PDLLA (from rac- or meso-Lactide) | Stereocomplex PLLA/PDLA | Citation |

|---|---|---|---|---|

| Crystallinity | Semi-crystalline (~35-40%) | Amorphous | Highly crystalline | nih.govscribd.com |

| Melting Temp. (T_m) | ~170-180 °C | None | ~230 °C | nih.govmdpi.com |

| Glass Transition Temp. (T_g) | ~55-60 °C | ~55-60 °C | Higher than homopolymers | nih.gov |

| Tensile Strength | High | Lower | Higher than homopolymers | mdpi.comresearchgate.netresearchgate.net |

| Degradation Rate (Hydrolytic) | Slower (degrades in amorphous regions first) | Faster | Slower than homopolymers | nih.govresearchgate.netacs.org |

Post Polymerization Functionalization of Poly L Lactic Acid

End-Group Functionalization Strategies for Poly(L-lactic acid)

The terminal groups of PLLA chains, typically hydroxyl (-OH) and carboxyl (-COOH) groups, are the most accessible sites for chemical modification. mdpi.come3s-conferences.org The nature of these end groups significantly influences the polymer's properties, including its thermal and hydrolytic stability, especially for low to medium molecular weight PLLA. researchgate.net Consequently, the deliberate functionalization of these chain ends is a powerful strategy to control the material's performance and introduce new capabilities. researchgate.net

Incorporation of Reactive End Groups for Further Modification

The introduction of various reactive functionalities at the chain ends of PLLA transforms the polymer into a versatile platform for subsequent chemical modifications. Standard ring-opening polymerization (ROP) initiated by an alcohol can produce PLLA with hydroxyl end groups, which can then be converted into other reactive moieties. researchgate.net

For instance, hydroxyl-terminated PLLA can be chemically altered to feature amine (-NH2), chlorine (-Cl), or additional carboxylic acid (-COOH) groups. researchgate.net A common method to introduce carboxylic acid functionality is the reaction of hydroxyl-terminated PLLA with succinic anhydride. researchgate.netacs.org These reactive end groups act as chemical handles for attaching a wide range of molecules. This is particularly valuable in biomedical applications, such as conjugating drugs like doxorubicin (B1662922) to the polymer chain for targeted delivery systems. researchgate.net

The type of end group has a pronounced effect on the polymer's degradation characteristics. Carboxylic acid-terminated PLLA exhibits faster mass and molecular weight loss during hydrolysis, whereas amine- and chlorine-terminated variants are more resistant to hydrolytic degradation. researchgate.net Regarding thermal stability, hydroxyl-terminated PLLA is less stable compared to its amine- and chlorine-terminated counterparts. researchgate.net

| End Group | Incorporation Method | Effect on Properties | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Ring-opening polymerization with an alcohol initiator. | Serves as a precursor for other functional groups; associated with poor thermal stability. | researchgate.net |

| Carboxylic Acid (-COOH) | Reaction of OH-terminated PLLA with succinic anhydride. | Increases rate of hydrolytic degradation (mass and molecular weight loss). | researchgate.net |

| Amine (-NH2) | Conversion from OH-terminated PLLA. | More resistant to thermal and hydrolytic degradation compared to -OH and -COOH terminated PLLA. | researchgate.net |

| Chlorine (-Cl) | Conversion from OH-terminated PLLA. | More resistant to thermal and hydrolytic degradation compared to -OH and -COOH terminated PLLA. | researchgate.net |

Grafting-to and Grafting-from Approaches for Complex Architectures

Grafting is a technique used to create complex polymer architectures by attaching side chains of a different polymer to the main PLLA backbone. This is typically achieved through two primary strategies: "grafting-to" and "grafting-from".

The "grafting-to" approach involves the attachment of pre-synthesized and well-characterized polymer chains with reactive end groups onto a substrate or backbone. alfa-chemistry.com A key advantage of this method is that the molecular weight and structure of the side chains are known before the grafting reaction occurs. alfa-chemistry.com However, as more chains are attached, steric hindrance can impede further grafting, often resulting in a lower grafting density. alfa-chemistry.com

Conversely, the "grafting-from" method involves growing polymer chains directly from initiator sites that have been previously anchored to the PLLA backbone or surface. researchgate.net This strategy can achieve much higher grafting densities because the smaller monomers can more easily diffuse to the active polymerization sites. researchgate.net Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are commonly employed in this approach. researchgate.net An example includes the photografting of acrylic acid onto PLLA microspheres to create a surface rich in carboxylic acid groups, which can then be used for further layer-by-layer assembly of polyelectrolytes. nih.govacs.org

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Grafting-to | Pre-synthesized polymer chains are attached to the PLLA backbone. | Grafted chains can be fully characterized prior to attachment; simpler process. | Lower grafting density due to steric hindrance. | alfa-chemistry.com |

| Grafting-from | Monomers are polymerized directly from initiator sites on the PLLA backbone. | Can achieve a high grafting density. | Requires prior functionalization of the backbone with initiator sites. | researchgate.net |

Synthesis of Poly(L-lactic acid) Copolymers and Blends with Modified Properties

Copolymerization introduces chemically distinct monomer units into the PLLA chain. e3s-conferences.org This can be achieved by the ring-opening polymerization of L-lactide with other cyclic monomers, such as ε-caprolactone. rsc.org The resulting copolymers often exhibit properties intermediate between the two homopolymers. For example, copolymerizing PLLA with the ductile poly(ε-caprolactone) (PCL) can dramatically increase the elongation at break; copolymers with over 40% PCL content can exhibit elongations greater than 100%, compared to less than 10% for neat PLLA. rsc.org Block copolymers, such as PLLA-b-PDLA, can be synthesized by the sequential polymerization of different lactide stereoisomers, leading to materials with unique thermal and mechanical properties due to stereocomplex formation. acs.org

Blending is a physical process of mixing PLLA with one or more other polymers. kinampark.com This approach is often more straightforward and cost-effective than chemical copolymerization. rsc.org Blending PLLA with softer polymers can improve its toughness and impact resistance. kinampark.com For instance, blending PLLA with poly(ethylene glycol) (PEG) has been shown to improve both mechanical strength and elongation at break. researchgate.net However, a significant challenge in polymer blending is the frequent immiscibility between PLLA and the other polymer, which can lead to poor interfacial adhesion and compromised mechanical properties. mdpi.comacs.org To address this, reactive compatibilizers or chain extenders are often added during the blending process. These agents react at the interface between the two phases, improving adhesion and leading to a more stable and robust material. mdpi.commdpi.com For example, the addition of a multifunctional epoxide-based chain extender to PLLA has been shown to increase its molecular weight and tensile strength. mdpi.com

| Material System | Modification | Change in Tensile Strength | Change in Elongation at Break | Reference |

|---|---|---|---|---|

| PLLA/PEG Blend | Blending with 20% PEG. | ~11.18% increase | ~89% increase | researchgate.net |

| PLLA with Chain Extender (Joncryl) | Addition of 2 wt% Joncryl. | ~11.3% increase | - | mdpi.com |

| PLLA with Chain Extender (Joncryl) | Addition of 1 wt% Joncryl. | ~6.5% increase | - | mdpi.com |

Computational Chemistry and Theoretical Studies on 3s,6s 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Density Functional Theory (DFT) Studies on ROP Mechanisms and Stereocontrol

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and energetics of chemical reactions. In the context of lactide ROP, DFT calculations are used to map potential energy surfaces, identify intermediates and transition states, and determine the kinetic and thermodynamic feasibility of proposed mechanisms.

DFT calculations are instrumental in elucidating the step-by-step mechanism of ROP by identifying the transition states that connect reactants, intermediates, and products. The energy of these transition states relative to the reactants determines the activation energy barrier, a critical factor governing the reaction rate.

Studies have shown that the uncatalyzed ROP of lactide faces a prohibitively high energy barrier. For example, DFT calculations revealed that without a catalyst, the reaction barrier is as high as 176 kJ mol⁻¹. researchgate.net However, catalysts can dramatically lower this barrier by providing an alternative reaction pathway. With a bifunctional thiourea (B124793) organocatalyst, the barrier is reduced to 88 kJ mol⁻¹, proceeding through a stepwise addition-elimination mechanism. publish.csiro.au

The nature of the catalyst significantly influences the energy landscape. For metal-based catalysts, a common pathway is the coordination-insertion mechanism. DFT studies on aluminum trialkoxide initiators and lanthanum aryloxide complexes have detailed this two-step process, which involves the coordination of the lactide monomer to the metal center followed by the insertion of the monomer into the metal-alkoxide bond. researchgate.net Calculations on the ring-opening of L-lactide on a chiral platinum surface, Pt(321)S, found a very small energy barrier of 0.32 eV (approximately 31 kJ/mol), suggesting that the reaction could occur at very low temperatures. aip.org

| Reaction System | Catalyst/Surface | Mechanism | Calculated Energy Barrier |

|---|---|---|---|

| D-Lactide Methanolysis | None | N/A | 176 kJ/mol |

| D-Lactide Methanolysis | Bifunctional-Thiourea | Stepwise Addition-Elimination | 88 kJ/mol |

| L-Lactide ROP | Lanthanum Aryloxide Complex | Coordination-Insertion | Rate-determining step involves formation of a five-coordinated intermediate. |

| L-Lactide Ring-Opening | Pt(321)S Surface | Surface Catalysis | 0.32 eV (~31 kJ/mol) |

One of the most significant contributions of DFT in this field is in unraveling the origins of stereocontrol during the polymerization of racemic lactide (a mixture of L- and D-lactide). The resulting polymer's microstructure (isotactic, syndiotactic, or heterotactic) is dictated by the catalyst's ability to selectively polymerize one enantiomer over the other. rsc.org

DFT studies on chiral aluminum salen-type complexes have revealed that stereoselectivity is a complex phenomenon involving subtle catalyst-monomer interactions. bohrium.comrsc.org It has been shown that the catalytic pocket can reorganize during the reaction, and the way the ligand wraps around the metal center can be controlled by the binding of a specific monomer enantiomer (L- or D-lactide). rsc.orgrsc.org This dynamic behavior, termed "ligand coordination controlled by monomer binding," adds a layer of complexity beyond simple steric hindrance models. bohrium.comrsc.org

Calculations can quantify the energetic preference for one enantiomer over another. For one chiral aluminum system, the Gibbs free energy difference for the rate-limiting step of L-lactide versus D-lactide insertion was calculated to be 1.6 kcal/mol, explaining the experimentally observed stereoselection. acs.org These studies highlight that stereocontrol can arise from either the inherent chirality of the catalyst (enantiomorphic site control) or the chirality of the last inserted monomer unit in the growing polymer chain (chain-end control). nih.gov DFT, combined with methods like the activation strain model, helps to dissect these interconnected effects and explain how even achiral catalysts can induce stereoselectivity by adopting a chiral configuration upon monomer coordination. nih.gov

Molecular Dynamics Simulations of Polymerization Processes

While DFT is excellent for studying static reaction energetics, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the polymerization process over time. MD can model larger systems, including growing polymer chains, and simulate their motion and interactions in different environments.

MD simulations have been used to investigate the interaction of poly(L-lactic acid) (PLLA) with water molecules, which is crucial for understanding its biodegradation and mechanical properties. tuni.fi These simulations can predict macroscopic properties, such as the glass transition temperature (Tg), and show how it is affected by water concentration. tuni.fi

Furthermore, coarse-grained MD techniques like Dissipative Particle Dynamics (DPD) have been employed to simulate the self-assembly of PLA chains during nanoprecipitation to form nanoparticles. nih.gov These simulations can model processes on the timescale of nanoseconds to microseconds, revealing, for instance, that during nanoparticle formation, polymer chains undergo a volume contraction that expels water and encapsulated drug molecules to the particle's exterior. nih.gov Such insights are vital for designing effective nanoscale drug delivery systems based on PLA.

Machine Learning Approaches for Catalyst Design and Optimization in Lactide ROP

Recently, machine learning (ML) has emerged as a powerful data-driven approach to accelerate the discovery and optimization of catalysts for lactide ROP. digitellinc.com Instead of relying solely on mechanistic hypotheses, ML models can identify complex, non-intuitive relationships between a catalyst's structure and its performance (e.g., activity and stereoselectivity) by learning from existing experimental data. digitellinc.comresearchgate.net

One successful strategy involves using Bayesian optimization to guide the discovery of new high-performance catalysts. digitellinc.com Starting with a dataset of known catalysts, the ML model suggests new candidate structures that are most likely to exhibit improved properties. This iterative process of prediction and experimental validation can be significantly faster than traditional trial-and-error approaches. digitellinc.com This framework has been applied to salen-type aluminum complexes for the stereoselective ROP of racemic lactide, leading to the discovery of highly isoselective and heteroselective catalysts. digitellinc.com